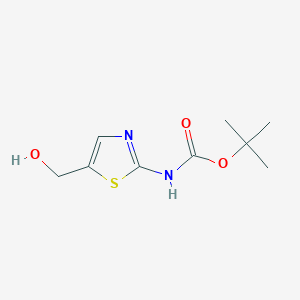

Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate

Description

Chemical Identification and Nomenclature

Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate is officially designated by the Chemical Abstracts Service number 1001419-37-9 and possesses the molecular formula C₉H₁₄N₂O₃S. The compound's International Union of Pure and Applied Chemistry name is tert-butyl N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate, reflecting its systematic chemical structure. Alternative nomenclature includes tert-butyl (5-(hydroxymethyl)thiazol-2-yl)carbamate and tert-butyl N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate, with the compound also referenced by the identifier MFCD16877433 in chemical databases.

The molecular weight of this compound is precisely 230.29 grams per mole, and its structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC(C)(C)OC(=O)NC1=NC=C(S1)CO. The International Chemical Identifier for this compound is InChI=1S/C9H14N2O3S/c1-9(2,3)14-8(13)11-7-10-4-6(5-12)15-7/h4,12H,5H2,1-3H3,(H,10,11,13), with the corresponding InChI Key being LCXINUDSGSPWRO-UHFFFAOYSA-N. This comprehensive identification system ensures unambiguous recognition of the compound across various chemical databases and research platforms.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂O₃S |

| Molecular Weight | 230.29 g/mol |

| Chemical Abstracts Service Number | 1001419-37-9 |

| International Union of Pure and Applied Chemistry Name | tert-butyl N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate |

| Melting Point | Not specified in available literature |

| Solubility | Soluble in organic solvents |

Historical Context in Thiazole Chemistry

The development of thiazole chemistry traces back to the foundational work of Hofmann and Hantzsch, who established the groundwork for understanding thiazole synthesis and reactivity. The thiazole ring system, characterized by its five-membered structure containing both sulfur and nitrogen atoms, has been recognized as a crucial heterocyclic framework since the late nineteenth century. Hantzsch's pioneering synthesis method, which involves the interaction of α-haloketones or α-halogenaldehydes with thioamides, became the cornerstone for thiazole preparation and remains widely utilized in contemporary synthetic chemistry.

The evolution of thiazole chemistry has been marked by continuous developments in synthetic methodologies and applications. Various studies have reported innovative approaches for thiazole synthesis, employing thioformamide, thiourea, α-thiocyanato ketones, and vinyl bromide as key synthetic precursors. The recognition of thiazoles as essential components in naturally occurring compounds, particularly in vitamin thiamine (B₁), has further emphasized their biological significance and spurred interest in developing synthetic analogues.

The specific compound this compound represents a modern advancement in thiazole chemistry, incorporating protective group strategies that were developed in the latter half of the twentieth century. The tert-butoxycarbonyl protective group, commonly employed to shield amine functionalities during multi-step syntheses, reflects the sophisticated approaches that have emerged in contemporary organic synthesis. This compound exemplifies the integration of classical thiazole chemistry with modern synthetic techniques, demonstrating the continued evolution and refinement of heterocyclic chemistry methodologies.

Significance in Heterocyclic Chemistry Research

Thiazole-containing compounds have established themselves as fundamental entities in heterocyclic chemistry research due to their unique electronic properties and diverse reactivity patterns. The thiazole ring system exhibits significant π-electron delocalization and possesses aromatic character, which is evidenced by proton Nuclear Magnetic Resonance chemical shifts that indicate strong diamagnetic ring currents. This aromaticity, combined with the presence of both electron-rich nitrogen and sulfur atoms, renders thiazole derivatives highly versatile for various chemical transformations and biological interactions.

The significance of this compound in heterocyclic chemistry research extends beyond its structural novelty to encompass its utility as a synthetic intermediate. The compound serves as a crucial building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and receptor agonists. Its structural features, including the tert-butyl protective group and the hydroxymethyl substituent, provide multiple sites for further functionalization, making it an attractive starting material for medicinal chemists seeking to explore chemical space around the thiazole scaffold.

Recent research has highlighted the importance of thiazole-based hybrids in drug discovery, with molecular hybridization strategies markedly enhancing drug efficacy while minimizing toxicity concerns. The thiazole moiety has demonstrated a broad spectrum of pharmacological potentials, including anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant activities. These diverse biological activities have positioned thiazole derivatives, including this compound, at the forefront of heterocyclic chemistry research focused on therapeutic applications.

The compound's role in Proteolysis Targeting Chimera design and targeted protein degradation studies further underscores its significance in contemporary chemical biology research. The thiazole-carbamate scaffold serves as a linker component that connects E3 ligase ligands to target-binding motifs, while the hydroxymethyl group facilitates functionalization for pharmacokinetic optimization. This application demonstrates how traditional heterocyclic chemistry principles are being applied to address modern challenges in drug discovery and chemical biology.

Relationship to Other Thiazole-Based Compounds

This compound belongs to a broader family of thiazole-derived carbamates that have been extensively studied for their synthetic utility and biological properties. The relationship between this compound and other thiazole-based derivatives can be understood through structural similarities and synthetic pathways that connect various members of this chemical family. For instance, the synthesis of thiazole-derived carbamates typically involves nucleophilic substitution reactions with activated carbonyl compounds, including chloroformates, acid chlorides, and anhydrides.

The compound shares structural features with other protective group-containing thiazoles, such as tert-butyl benzo[d]thiazol-2-ylcarbamate, which possesses a similar carbamate functionality but incorporates a benzothiazole ring system instead of the simple thiazole framework. These structural relationships demonstrate how modifications to the core thiazole scaffold can lead to compounds with distinct properties and applications while maintaining fundamental chemical characteristics.

In the context of 5-hydroxymethyl thiazole derivatives, the compound is related to various intermediates and products involved in pharmaceutical synthesis. The one-pot synthesis method for preparing 5-hydroxymethyl thiazole, which involves direct dechlorination of 2-chloro-5-chloromethylthiazole hydrolyzates under metal-acid conditions, represents a key synthetic route that connects this compound to simpler thiazole precursors. This synthetic relationship highlights the compound's position within the broader network of thiazole chemistry.

The compound also exhibits relationships with thiazole-pyrazoline hybrids and other heterocyclic frameworks that incorporate thiazole moieties. These hybrid structures, which combine thiazole rings with other heterocyclic systems, demonstrate enhanced medicinal properties and represent an important class of compounds in contemporary drug discovery research. The structural features of this compound, particularly its hydroxymethyl and carbamate functionalities, provide potential sites for incorporating additional heterocyclic components, thereby expanding its utility in the synthesis of complex bioactive molecules.

| Related Compound Class | Structural Feature | Synthetic Relationship |

|---|---|---|

| Thiazole-derived carbamates | Carbamate functionality | Nucleophilic substitution with chloroformates |

| Benzothiazole derivatives | Extended aromatic system | Ring expansion from thiazole core |

| 5-Hydroxymethyl thiazoles | Hydroxymethyl substituent | Metal-acid reduction of chloromethyl precursors |

| Thiazole-pyrazoline hybrids | Hybrid heterocyclic framework | Hantzsch thiazole synthesis with pyrazoline components |

Properties

IUPAC Name |

tert-butyl N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c1-9(2,3)14-8(13)11-7-10-4-6(5-12)15-7/h4,12H,5H2,1-3H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXINUDSGSPWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694359 | |

| Record name | tert-Butyl [5-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001419-37-9 | |

| Record name | tert-Butyl [5-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with 5-(hydroxymethyl)thiazole under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to act as a precursor for various pharmaceuticals and agrochemicals. The compound can facilitate selective reactions and aid in the formation of intricate molecular architectures, making it invaluable for synthetic chemists .

Reactions and Mechanisms

The compound can undergo several types of chemical reactions:

- Oxidation : The hydroxymethyl group can be oxidized to yield aldehydes or carboxylic acids.

- Reduction : It can be reduced to form alcohols or other derivatives.

- Substitution : The thiazole ring is reactive towards electrophiles and nucleophiles, allowing for the introduction of diverse functional groups.

Biological Applications

Biological Activity

this compound exhibits various biological activities that make it a candidate for further research:

- Antimicrobial Activity : Demonstrated effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.

- Antitumor Activity : Preliminary studies suggest it may inhibit cell proliferation in cancer models, highlighting its therapeutic potential .

- Neuroprotective Effects : Research indicates that similar thiazole derivatives may offer neuroprotective benefits, relevant for conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the applications and effects of this compound:

- Antiproliferative Effects : A study focused on hydroxymethyl-substituted thiazoles showed significant inhibition of mammalian cell growth linked to topoisomerase inhibition, suggesting potential in cancer treatment.

- Oxidative Stress Reduction : Laboratory tests demonstrated the compound's ability to reduce oxidative stress markers in neuronal cells, indicating promise as a protective agent against neurodegenerative diseases.

- Enzyme Interaction Studies : Biochemical assays revealed that this compound interacts with key metabolic enzymes, influencing their activity and contributing to its biological effects .

Data Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antitumor | Inhibits cell proliferation in cancer models | |

| Neuroprotective | Potential benefits for neurodegenerative diseases | |

| Oxidative Stress Reduction | Reduces oxidative stress markers |

Mechanism of Action

The mechanism of action of tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural diversity of tert-butyl carbamate-functionalized thiazoles arises from variations at the 4- and 5-positions of the thiazole ring. Below is a comparative analysis of key analogues:

Notes:

- Hydroxymethyl vs.

- Synthetic Utility : Brominated (e.g., 4-bromo) or formyl-substituted derivatives (CAS: 944805-17-8) are pivotal for Suzuki-Miyaura cross-coupling reactions, whereas the hydroxymethyl group may serve as a handle for further oxidation or conjugation .

Physicochemical Properties

- Melting Points: Acylated derivatives (e.g., propionyl, butyryl) exhibit higher melting points (82–143°C) due to increased van der Waals interactions, while hydroxymethyl and aminoethyl analogues are typically liquids or low-melting solids .

- Solubility: The hydroxymethyl group improves solubility in polar solvents (e.g., DMSO, ethanol) compared to hydrophobic acyl chains .

Stability and Reactivity

- Oxidative Sensitivity : The hydroxymethyl group is susceptible to oxidation, necessitating inert storage conditions, whereas brominated or acylated derivatives are more stable .

- Nucleophilic Reactivity : The hydroxymethyl moiety can undergo esterification or etherification, enabling conjugation to drug delivery systems .

Biological Activity

Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate (CAS No. 1001419-37-9) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₉H₁₄N₂O₃S

Molecular Weight: 218.29 g/mol

CAS Number: 1001419-37-9

The compound features a thiazole ring, which is known for its diverse biological effects. The presence of the hydroxymethyl group enhances its solubility and reactivity, potentially influencing its interaction with biological targets.

This compound exhibits various mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition: Thiazole derivatives are recognized for their ability to inhibit specific enzymes, which can lead to antimicrobial and anticancer effects. This compound may inhibit topoisomerase II, a target involved in DNA replication and repair processes, thereby inducing antiproliferative effects in cancer cells .

- Antioxidant Activity: The compound has shown potential antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

- Cell Signaling Modulation: It may modulate cell signaling pathways that are essential for various physiological processes, including inflammation and apoptosis. This modulation can influence gene expression and cellular metabolism.

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Activity: The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Antitumor Activity: Preliminary studies indicate that it may possess antitumor properties by inhibiting cell proliferation in cancer models .

- Neuroprotective Effects: Research has suggested that similar thiazole derivatives can provide neuroprotective benefits, potentially relevant for conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antiproliferative Effects: A study compared the antiproliferative effects of hydroxymethyl-substituted thiazoles on mammalian cells. Results indicated significant inhibition of cell growth linked to topoisomerase inhibition, highlighting the therapeutic potential of such compounds in cancer treatment .

- Oxidative Stress Reduction: In laboratory settings, this compound was tested for its ability to reduce oxidative stress markers in neuronal cells, showing promise as a protective agent against neurodegenerative diseases .

- Enzyme Interaction Studies: Biochemical assays demonstrated that this compound interacts with key enzymes involved in metabolic pathways, influencing their activity and contributing to its biological effects .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate, and what key steps ensure successful preparation?

The compound is typically synthesized via multi-step organic reactions. For example, tert-butyl carbamate derivatives are often prepared by:

- Deprotection of tert-butyl groups : Using trifluoroacetic acid (TFA) in dichloromethane to remove the tert-butoxycarbonyl (Boc) group, as demonstrated in the synthesis of related carbamates (e.g., 32% yield after TFA treatment) .

- Purification : Column chromatography (e.g., silica gel) is critical for isolating intermediates, as seen in the isolation of tert-butyl-thiazole derivatives with 56% yield .

- Functionalization : Hydroxymethyl groups on thiazole rings are introduced via nucleophilic substitution or oxidation-reduction sequences, though specific conditions depend on precursor availability .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., LCMS data for similar compounds show [M+H]⁺ peaks at m/z 281.0–511.2) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., tert-butyl protons at ~1.3 ppm, hydroxymethyl protons at ~4.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (e.g., >98% purity achieved for thiazole-carbamate analogs) .

Q. How are protecting groups like Boc utilized in the synthesis of thiazole-carbamate derivatives?

The Boc group shields amine functionalities during synthesis. For example:

- Installation : Boc-anhydride reacts with thiazole-amine intermediates under basic conditions .

- Removal : TFA cleaves the Boc group under mild conditions, preserving sensitive hydroxymethyl or thiazole motifs .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity for this compound?

Yield optimization requires addressing:

- Reaction Stoichiometry : Excess reagents (e.g., 1.2 eq HATU in amide couplings) improve conversion rates .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, as seen in PROTAC syntheses .

- Workup Strategies : Sequential washes (e.g., saturated NaHCO₃ and NaCl) reduce byproduct carryover . Contradictory yield data (e.g., 56% vs. 32% in similar reactions ) suggest sensitivity to steric hindrance or competing side reactions.

Q. How should researchers resolve discrepancies in spectroscopic data for this compound?

- NMR Signal Overlap : Use 2D NMR (e.g., HSQC, HMBC) to distinguish hydroxymethyl (-CH₂OH) and thiazole protons .

- Mass Spec Adducts : LCMS artifacts (e.g., sodium/potassium adducts) complicate molecular ion identification; isotopic patterns aid verification .

- X-ray Crystallography : Single-crystal analysis (using SHELX ) resolves ambiguous stereochemistry or regiochemistry in analogs.

Q. What role does this compound play in PROTAC design and targeted protein degradation studies?

The thiazole-carbamate scaffold serves as:

- Linker Component : Connects E3 ligase ligands to target-binding motifs, as seen in tert-butyl-thiazole intermediates for WDR5 degraders .

- Hydroxymethyl Handle : Facilitates functionalization (e.g., conjugation to PEG chains or fluorophores) for pharmacokinetic optimization .

Q. How is this compound applied in structural biology studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.